molecular formula C23H22N4O4S B11642794 (6Z)-2-ethyl-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11642794
M. Wt: 450.5 g/mol
InChI Key: VOZHNSLGMUNXMX-ANDFITQPSA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsKey reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-2-ETHYL-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry. Its structure allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific studies .

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H22N4O4S/c1-3-20-26-27-21(24)19(22(28)25-23(27)32-20)14-15-4-6-17(7-5-15)30-12-13-31-18-10-8-16(29-2)9-11-18/h4-11,14,24H,3,12-13H2,1-2H3/b19-14-,24-21?

InChI Key

VOZHNSLGMUNXMX-ANDFITQPSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)OC)C(=O)N=C2S1

Origin of Product

United States

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